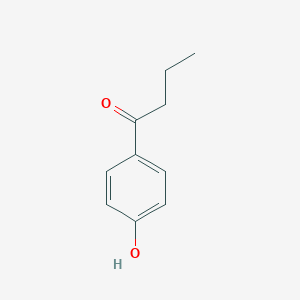

4'-Hydroxybutyrophenone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBLPULLSAPXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061405 | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-11-6 | |

| Record name | 4′-Hydroxybutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butyrylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxybutyrophenone

Established Synthetic Routes to 4'-Hydroxybutyrophenone

The synthesis of this compound is primarily achieved through two well-established electrophilic aromatic substitution reactions: the Friedel-Crafts acylation and the Fries rearrangement. Both methods offer viable pathways to introduce the butyryl group onto a phenolic ring system.

Key Precursors and Reagents in Synthetic Pathways

The selection of precursors and reagents is critical in directing the outcome of the synthesis. For the Friedel-Crafts acylation , the primary reactants are phenol (B47542) and a butyrylating agent, such as butyryl chloride or butyric anhydride (B1165640). This reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice, to activate the acylating agent. echemi.comcurlyarrows.com Phenol can react via two pathways with acyl chlorides to give either esters (O-acylation) or hydroxyarylketones (C-acylation). echemi.comucalgary.ca However, the use of a Lewis acid like AlCl₃ promotes the Fries rearrangement of the initially formed phenyl ester to the desired C-acylated product. echemi.comcurlyarrows.com Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be employed, with high concentrations favoring the C-acylation product. stackexchange.com

Alternatively, the Fries rearrangement utilizes phenyl butyrate (B1204436) as the starting material. This intramolecular reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. sigmaaldrich.com The reaction is typically catalyzed by Lewis acids, such as aluminum chloride, or strong Brønsted acids. sigmaaldrich.com The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation, yielding either the ortho or para isomer.

A general scheme for these synthetic routes is presented below:

Scheme 1: Synthetic Routes to this compound

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the Friedel-Crafts acylation , the molar ratio of the reactants and catalyst is a significant factor. An excess of the catalyst is often required to drive the reaction towards the C-acylated product, as the catalyst can complex with both the starting phenol and the product. echemi.com The reaction temperature can influence the regioselectivity, with lower temperatures generally favoring the formation of the para-substituted product (this compound).

For the Fries rearrangement , temperature is a critical parameter for controlling the product distribution. Lower reaction temperatures tend to favor the formation of the para-isomer (this compound), while higher temperatures often lead to the ortho-isomer. jocpr.com The choice of solvent can also impact the reaction outcome. A study on the Fries rearrangement of phenyl acetate (B1210297) using p-toluenesulfonic acid as a catalyst showed high conversion and selectivity, with the potential for up to 90% of the ortho-isomer and 10% of the para-isomer at 100% conversion, highlighting the influence of the catalytic system on isomer distribution. jocpr.comresearchgate.net

| Synthetic Route | Key Parameters for Optimization | General Observations |

| Friedel-Crafts Acylation | Catalyst type and amount, solvent, temperature, reactant stoichiometry. | Excess Lewis acid catalyst often required. Lower temperatures can favor para-substitution. |

| Fries Rearrangement | Catalyst type, temperature, solvent. | Lower temperatures generally favor the para-isomer. High temperatures favor the ortho-isomer. |

Derivatization Strategies of this compound

The presence of the phenolic hydroxyl group in this compound provides a reactive site for a variety of chemical modifications. These derivatization strategies allow for the synthesis of a diverse range of compounds with potentially altered physical, chemical, and biological properties.

Chemical Modifications at the 4'-Hydroxyl Position

The nucleophilic nature of the 4'-hydroxyl group makes it amenable to reactions with various electrophiles, leading to the formation of esters, ethers, and sulfonate derivatives.

Esterification of the 4'-hydroxyl group can be readily achieved by reaction with acylating agents such as acid chlorides or acid anhydrides. ucalgary.ca For example, the reaction of this compound with acetic anhydride would yield 4'-acetoxybutyrophenone. This reaction can be catalyzed by either acids or bases. Base catalysis often involves the deprotonation of the phenol to increase its nucleophilicity. ucalgary.ca A study on the synthesis of phenyl acetate from phenol and acetic anhydride utilized pyridine (B92270) as a base and achieved a yield of 70%. jocpr.com

Etherification , most commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. masterorganicchemistry.comorganic-synthesis.com The first step is the deprotonation of the 4'-hydroxyl group with a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium phenoxide. richmond.edu This is followed by the introduction of an alkyl halide, such as methyl iodide, which undergoes nucleophilic substitution to form the ether. utahtech.edu The Williamson ether synthesis is generally efficient for primary alkyl halides. masterorganicchemistry.com

Table 1: Representative Esterification and Etherification Reactions of Phenols

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 4'-Acetoxy- R-phenone |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 4'-Methoxy- R-phenone |

The hydroxyl group of this compound can be converted into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. This transformation is typically accomplished by reacting the phenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl), in the presence of a base like pyridine. The base serves to neutralize the hydrogen chloride byproduct. The resulting tosylate, 4'-(tosyloxy)butyrophenone, is significantly more reactive towards nucleophiles than the parent phenol.

The formation of sulfonate esters proceeds with retention of configuration at the carbon bearing the oxygen, as the C-O bond is not broken during the reaction.

Table 2: Synthesis of Sulfonate Esters from Alcohols/Phenols

| Reagent | Base | Product |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 4'-(p-Toluenesulfonyloxy)butyrophenone (Tosylate) |

Modifications of the Butyrophenone (B1668137) Backbone

The modification of the butyrophenone backbone is a key strategy in medicinal chemistry to alter the pharmacological and pharmacokinetic profiles of lead compounds. A common approach involves replacing core structural components with bioisosteric equivalents to prevent the formation of toxic metabolites and enhance therapeutic profiles.

One notable strategy, applied to analogous pharmaceutical compounds like haloperidol (B65202), is the replacement of the piperidine (B6355638) ring with other cyclic moieties. This is done to circumvent in vivo biotransformation pathways that can lead to toxic pyridinium (B92312) species. nih.gov For instance, the piperidine ring can be substituted with a 1,4-diazepane ring. This modification fundamentally alters the backbone while preserving key pharmacophoric features. The synthesis of such an analog involves a multi-step process, as illustrated by the preparation of a diazepane analog of haloperidol. nih.gov The key steps include:

Palladium-catalyzed amination to couple a protected 1,4-diazepane with a chloroboronic acid.

Deprotection of the resulting compound using trifluoroacetic acid.

Alkylation of the deprotected amine with 4-chloro-4′-fluorobutyrophenone to yield the final analog. nih.gov

This strategic modification of the backbone highlights a rational design approach to create new chemical entities with potentially improved properties. nih.gov

Table 1: Key Synthetic Steps for a Diazepane Analog of a Butyrophenone

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-chloroboronic acid, N-Boc protected 1,4-diazepane | Palladium-catalyzed amination | Protected 4-(4-chlorophenyl)-1,4-diazepane |

| 2 | Protected diazepane | Trifluoroacetic acid | 1-(4-chlorophenyl)-1,4-diazepane |

| 3 | Deprotected diazepane, 4-chloro-4′-fluorobutyrophenone | Alkylation | 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one |

Data sourced from a study on butyrophenone analog synthesis. nih.gov

Combinatorial Synthesis Approaches for Analog Development

Combinatorial chemistry is a powerful tool for accelerating drug discovery by rapidly generating large, diverse libraries of compounds. nih.govniscpr.res.in This approach is highly applicable to the development of analogs based on scaffolds like this compound. The core principle involves the systematic and repetitive linking of various "building blocks" to a central molecular template. nih.gov

Two primary strategies are employed:

Solid-Phase Synthesis : This is a cornerstone of combinatorial chemistry where molecules are built on a solid support, such as resin beads. This method simplifies purification, as excess reagents and by-products can be washed away, and allows for the use of excess reagents to drive reactions to completion. core.ac.uk The "mix and split" technique is a popular solid-phase method that allows for the exponential generation of unique compounds. In this process, a batch of resin beads is divided into multiple portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction step, resulting in a library where each bead holds a single, unique compound. nast.ph

Solution-Phase Synthesis : While solid-phase synthesis is excellent for multi-step reactions, solution-phase synthesis accommodates a broader range of organic reactions. nast.ph This approach is often used to create focused libraries for lead optimization. uzh.ch

Natural products and their scaffolds are often used as starting points for combinatorial libraries, leveraging their inherent biological relevance. scielo.bredelris.comnih.gov A scaffold like this compound can be attached to a solid support and subsequently reacted with a diverse set of building blocks to create a library of analogs with varied substituents on the phenyl ring or the butyryl chain.

Table 2: Comparison of Combinatorial Synthesis Strategies

| Strategy | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| Solid-Phase Synthesis | Simplified purification, amenable to automation, allows use of excess reagents. core.ac.uk | Reaction monitoring can be difficult, not all reactions are adaptable to solid phase. | Generation of large, diverse libraries for initial screening. nast.ph |

| Solution-Phase Synthesis | Wider range of applicable reactions, easier reaction monitoring. nast.ph | Purification can be more complex and time-consuming. | Creation of smaller, focused libraries for lead optimization. uzh.ch |

Reactions Involving Related Hydroxyketones and Butyrophenone Structures

The reactivity of the hydroxyketone moiety is central to the synthetic utility of this compound and related structures. These functional groups serve as precursors for a variety of important chemical transformations, including the formation of heterocyclic systems and the introduction of chirality through stereoselective reactions.

Alpha-Acyloxyketone Reactions for Heterocycle Formation

α-Hydroxyketones are valuable precursors for α-acyloxyketones, which are themselves versatile intermediates in organic synthesis, particularly for constructing heterocyclic compounds. rsc.orgorganic-chemistry.org α-Acyloxyketones can be synthesized from α-hydroxyketones through reactions such as 2-methylimidazole-promoted oxyacyloxylation with anhydrides. researchgate.net

These intermediates can then be transformed into a wide array of heterocycles. nih.gov For example, polymer-supported α-acylamino ketones have been used to synthesize seven distinct types of heterocyclic structures, including five-, six-, and seven-membered rings like dihydro-pyrrol-2-ones, pyrazin-2-ones, and imidazoles. nih.gov Another novel method involves the base-catalyzed reaction of α-hydroxy ketones with cyano compounds to produce highly substituted furans under mild, metal-free conditions. researchgate.net

The generation of α-(acyloxy)alkyl radicals from α-acyloxyketone derivatives (such as xanthates) provides another pathway for heterocycle synthesis. These radicals can undergo intramolecular addition to aromatic rings, leading to the formation of polycyclic architectures. mdpi.com This radical-based cyclization is a powerful tool for constructing complex fused ring systems.

Table 3: Examples of Heterocycles Synthesized from Hydroxyketone Derivatives

| Precursor Type | Reaction Type | Resulting Heterocycle(s) | Reference |

|---|---|---|---|

| α-Hydroxy Ketone | Base-catalyzed reaction with cyano compounds | Tetrasubstituted furans | researchgate.net |

| Polymer-Supported α-Acylamino Ketone | Various cyclization routes | Imidazoles, pyrazin-2-ones, morpholin-3-ones | nih.gov |

| α-(Acyloxy)alkyl Xanthate | Intramolecular radical addition | Polycyclic and fused ring systems | mdpi.com |

| Ketone Enolate Anion (linked to haloarene) | Photostimulated SRN1 reaction | Benzo-fused oxepinones, thiepinones, azepinones | conicet.gov.ar |

Enantioselective Hydroacylation Studies

Enantioselective hydroacylation is a powerful carbon-carbon bond-forming reaction that creates chiral ketones from aldehydes and unsaturated systems like olefins. nsf.gov This reaction is of significant interest for synthesizing optically active compounds from simple precursors. Intramolecular hydroacylation, where the aldehyde and the unsaturated moiety are part of the same molecule, is particularly useful for constructing cyclic chiral ketones. nih.gov

Several catalytic systems have been developed to achieve high enantioselectivity in these reactions:

Cobalt-Catalyzed Systems : Cobalt complexes with chiral diphosphine ligands have been shown to catalyze the intramolecular hydroacylation of ketones and olefins, producing phthalide (B148349) and indanone derivatives with high enantioselectivity. acs.org

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have emerged as effective organocatalysts for intramolecular hydroacylation. They can successfully catalyze the cyclization of unactivated olefin-substituted aldehydes, including aliphatic aldehydes, to yield a variety of cyclic ketones with excellent enantiomeric excess (up to 99% ee). nih.govresearcher.life

Iridium-Catalyzed Systems : Cationic iridium catalysts have been used for the asymmetric intramolecular hydroacylation of 2-keto benzaldehydes, furnishing optically active phthalide products with up to 98% ee. researcher.life

More recent developments have expanded the scope to include enantioselective radical hydroacylation. Using a photocatalyst like anthraquinone (B42736) combined with chiral N,N'-dioxide/metal complexes, it is possible to perform hydroacylation of α,β-unsaturated carbonyl compounds to create chiral ketones with α-tertiary stereocenters. acs.org

Table 4: Catalytic Systems for Enantioselective Intramolecular Hydroacylation

| Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity |

|---|---|---|---|

| Cobalt-Chiral Diphosphine | 2-Acylbenzaldehydes | Phthalides | High |

| N-Heterocyclic Carbene (NHC) | Unactivated olefin-substituted aldehydes | Cyclic ketones | Up to 99% ee nih.gov |

| Cationic Iridium/Bisphosphine | 2-Keto benzaldehydes | Optically active phthalides | Up to 98% ee researcher.life |

| Anthraquinone/Chiral N,N'-dioxide-Metal Complex | α,β-Unsaturated carbonyls | Chiral ketones with α-tertiary stereocenters | High |

Metabolism and Biotransformation Pathways of 4 Hydroxybutyrophenone

In Vivo Metabolic Fate Studies

In vivo studies are essential for understanding how a compound is processed under physiological conditions within a whole organism. Such studies can reveal the primary metabolites, the rate of elimination, and the main pathways of biotransformation.

Identification of Key Metabolites

While direct metabolic studies on 4'-Hydroxybutyrophenone are not extensively detailed in the available literature, data from structurally analogous compounds, such as phenolic ketones, provide significant insights into its likely metabolic products. The primary modifications are expected to occur at the ketone and phenolic hydroxyl groups.

Key metabolic reactions for phenolic ketones typically involve Phase I reduction and Phase II conjugation. nih.gov The ketone group can be reduced to a secondary alcohol, forming the corresponding carbinol metabolite. The phenolic hydroxyl group and the newly formed secondary alcohol are prime sites for Phase II conjugation reactions, primarily with glucuronic acid and sulfate (B86663). nih.gov These conjugation reactions significantly increase the water solubility of the compound, preparing it for renal excretion.

Table 1: Predicted Key Metabolites of this compound

| Parent Compound | Predicted Metabolite | Metabolic Reaction | Phase |

|---|---|---|---|

| This compound | 1-(4-hydroxyphenyl)butan-1-ol | Ketone Reduction | Phase I |

| This compound | This compound glucuronide | Glucuronidation | Phase II |

| This compound | This compound sulfate | Sulfation | Phase II |

| 1-(4-hydroxyphenyl)butan-1-ol | 1-(4-hydroxyphenyl)butan-1-ol glucuronide | Glucuronidation | Phase II |

Metabolic Stability and Half-Life Considerations

Metabolic stability refers to the susceptibility of a compound to biotransformation. A compound with low metabolic stability is rapidly metabolized and typically has a short biological half-life. The half-life (t½) of a drug is the time it takes for the concentration of the substance in the body to be reduced by half. drugs.com Most drugs are considered to have a negligible effect after four to five half-lives. drugs.com

Specific pharmacokinetic studies detailing the half-life of this compound are limited. However, studies on similar phenolic compounds show rapid excretion, suggesting a relatively short half-life. For instance, N-nitrosobutyl(4-hydroxybutyl)amine (NB4HBA) was found to have a short half-life of 8 minutes in rats. nih.gov While not a direct comparison, this indicates that compounds with similar functional groups can be cleared quickly. The actual half-life can vary significantly between individuals based on factors like age, kidney function, and liver function. drugs.com

Biotransformation Pathways and Enzyme Systems Involved

The biotransformation of chemical compounds is categorized into Phase I and Phase II reactions. nih.gov

Phase I Reactions : These are functionalization reactions that introduce or expose polar functional groups like hydroxyl (-OH) or amino (-NH2) groups. nih.gov For this compound, the key Phase I reaction is the reduction of its ketone group to a secondary alcohol. This reaction is often catalyzed by cytosolic enzymes such as carbonyl reductases.

Phase II Reactions : These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite. nih.gov This process further increases polarity and facilitates excretion. For this compound, the phenolic hydroxyl group makes it a direct substrate for Phase II enzymes. The primary conjugation pathways are:

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway attaches glucuronic acid to the hydroxyl group.

Sulfation : Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfate group.

These enzyme systems, UGTs and SULTs, are abundant, particularly in the liver, and play a major role in the detoxification and elimination of phenolic compounds. creative-biolabs.com

In Vitro Biotransformation Studies

In vitro studies utilize cellular or subcellular fractions, such as liver microsomes or hepatocytes, to investigate metabolism in a controlled environment. mdpi.com These studies are crucial for identifying the specific enzymes involved in a compound's biotransformation and for predicting its metabolic fate in humans. springernature.com

Hepatic Metabolism and Cytochrome P450 Enzyme Interactions

The liver is the principal organ for drug and xenobiotic metabolism. nih.gov In vitro hepatic models, including liver S9 fractions, microsomes, and cultured hepatocytes, are used to simulate liver metabolism. mdpi.comspringernature.com Liver microsomes are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, while the S9 fraction and hepatocytes contain both Phase I and Phase II enzymes. mdpi.comresearchgate.net

For this compound, its structure suggests it would undergo significant hepatic metabolism. The phenolic ring could be a substrate for hydroxylation reactions catalyzed by CYP enzymes, a common Phase I pathway. nih.gov Following this, the ketone reduction would occur, and both the parent compound and its metabolites would be subject to extensive Phase II conjugation (glucuronidation and sulfation) within the liver. nih.govnih.gov

While specific CYP isozymes responsible for this compound metabolism have not been definitively identified, studies on phenolic compounds often implicate multiple CYP enzymes. nih.gov Investigating a compound's interaction with major CYP isoforms like CYP3A4, CYP2D6, and CYP2C9 is standard practice in drug development to predict potential drug-drug interactions. mdpi.com

Table 2: Common In Vitro Systems for Hepatic Metabolism Studies

| In Vitro System | Key Enzymes Present | Primary Use |

|---|---|---|

| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs) | Studying Phase I metabolism, CYP inhibition/induction. mdpi.comresearchgate.net |

| Liver S9 Fraction | Phase I (CYPs) and Phase II (UGTs, SULTs, etc.) | Broad screening of Phase I and Phase II metabolism. springernature.com |

| Hepatocytes | Full complement of Phase I and II enzymes, transporters | Comprehensive metabolism, uptake, and efflux studies. mdpi.commdpi.com |

Microbial Degradation Pathways

The microbial breakdown of this compound is a critical process influencing its environmental persistence and biological activity. While specific studies exclusively detailing the microbial metabolism of this compound are limited, plausible degradation pathways can be inferred from research on structurally similar molecules and known microbial enzymatic capabilities. Microorganisms, including bacteria and fungi, possess a diverse arsenal (B13267) of enzymes capable of transforming aromatic ketones. These biotransformation processes are key to the xenobiotic metabolism in various ecosystems.

Under anaerobic conditions, the biodegradation of aromatic compounds typically proceeds through reductive pathways prior to ring cleavage, as the oxygen-dependent reactions of aerobic pathways are not feasible. While the specific anaerobic degradation of this compound has not been extensively documented, a putative pathway can be proposed based on established anaerobic metabolic strategies for phenolic compounds.

The initial steps would likely involve the reduction of the ketone functional group to a secondary alcohol, forming 1-(4-hydroxyphenyl)butan-1-ol. Subsequently, the aromatic ring may undergo dearomatization through a series of reduction reactions, catalyzed by enzymes such as benzoyl-CoA reductases, yielding cyclic dienoyl-CoA intermediates. This is a common strategy employed by anaerobic bacteria to destabilize the aromatic ring. Following dearomatization, the ring is susceptible to hydrolytic cleavage, opening up the cyclic structure to form aliphatic dicarboxylic acids. These intermediates can then be further metabolized through central metabolic pathways like the beta-oxidation pathway, ultimately leading to the production of carbon dioxide and methane.

| Proposed Step | Enzyme Class (Putative) | Intermediate Compound |

| Ketone Reduction | Carbonyl Reductase | 1-(4-hydroxyphenyl)butan-1-ol |

| Aromatic Ring Reduction | Benzoyl-CoA Reductase | Cyclic dienoyl-CoA derivatives |

| Ring Cleavage | Hydrolase | Aliphatic dicarboxylic acids |

| Further Metabolism | Beta-oxidation enzymes | Acetyl-CoA, CO2, CH4 |

This table presents a hypothetical pathway for the anaerobic biodegradation of this compound based on known microbial metabolic pathways for related compounds.

In aerobic environments, microorganisms are expected to employ oxidative strategies for the degradation of this compound. A likely initial step in the aerobic degradation pathway is a Baeyer-Villiger oxidation, a reaction known to be catalyzed by microbial Baeyer-Villiger monooxygenases (BVMOs). This enzymatic reaction would insert an oxygen atom between the carbonyl group and the phenyl ring, yielding 4-hydroxyphenyl butyrate (B1204436). This ester intermediate can then be hydrolyzed by microbial esterases to form 4-hydroxybenzoic acid and butyric acid.

Both of these breakdown products are readily metabolized by a wide range of microorganisms. 4-hydroxybenzoic acid is a common intermediate in the degradation of various aromatic compounds and is typically hydroxylated to form protocatechuic acid, which then undergoes ring cleavage by dioxygenases. Butyric acid can be activated to butyryl-CoA and subsequently enter the beta-oxidation pathway for energy production.

Fungal species, known for their broad substrate specificity in xenobiotic metabolism, may also contribute to the biotransformation of this compound. Fungi can introduce hydroxyl groups at various positions on the aromatic ring or the butyryl side chain through the action of cytochrome P450 monooxygenases. These hydroxylated derivatives are generally more water-soluble and susceptible to further degradation.

| Proposed Pathway | Key Enzyme(s) | Metabolite(s) | Degrading Microorganism (Example) |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase | 4-Hydroxyphenyl butyrate | Arthrobacter sp., Pseudomonas sp. |

| Ester Hydrolysis | Esterase | 4-Hydroxybenzoic acid, Butyric acid | Various bacteria and fungi |

| Aromatic Ring Hydroxylation | Cytochrome P450 Monooxygenase | Hydroxylated derivatives | Cunninghamella sp. |

This interactive table summarizes potential aerobic biotransformation pathways for this compound.

Implications of Metabolism for Pharmacological Activity

The metabolism of a pharmacologically active compound, whether by human enzymes or microbial action, can significantly alter its biological effects. While the primary pharmacological activity of this compound is not the focus of this article, it is crucial to consider how its biotransformation could impact any such activity. The metabolites produced through microbial degradation are structurally different from the parent compound, which can lead to a modified or attenuated pharmacological profile.

For instance, the cleavage of the butyrophenone (B1668137) structure into 4-hydroxybenzoic acid and butyric acid would likely abolish the original pharmacological activity associated with the intact molecule. While these metabolites have their own biological roles, they would not be expected to interact with the same molecular targets as this compound.

Furthermore, hydroxylated derivatives produced by fungal metabolism could exhibit altered receptor binding affinities or pharmacokinetic properties. Depending on the position of hydroxylation, the new functional group could either enhance or diminish the compound's interaction with its biological targets. The increased polarity of hydroxylated metabolites typically facilitates their excretion from the body.

The study of microbial metabolism of drugs can also serve as a model for mammalian metabolism, as many enzymatic reactions are conserved across different life forms. Understanding the microbial biotransformation of this compound can therefore provide insights into its potential metabolic fate in humans and the pharmacological properties of its metabolites. nih.govcambridge.org

Toxicological Investigations and Mechanisms of Toxicity of 4 Hydroxybutyrophenone

Cellular and Molecular Mechanisms of Toxicity

The interaction of a chemical with biological systems at the cellular and molecular level is fundamental to understanding its toxic potential. For 4'-Hydroxybutyrophenone, these mechanisms can be broadly categorized into receptor-mediated and non-receptor-mediated events.

Many butyrophenone (B1668137) derivatives exert their primary pharmacological and toxicological effects through interactions with various neurotransmitter receptors in the central nervous system. scispace.com The parent structure, butyrophenone, serves as a scaffold for numerous antipsychotic drugs that are known to interact with dopamine (B1211576) (D2), serotonin (B10506) (5-HT2A), and other receptors. scispace.comwikipedia.org Blockade of the D2 receptor in the mesolimbic pathway is associated with the antipsychotic effect, while blockade in the nigrostriatal pathway can lead to extrapyramidal side effects. scispace.com

While specific receptor binding affinity data for this compound is not extensively documented, its structural similarity to other butyrophenones suggests a potential for interaction with these receptors. The presence of a hydroxyl group on the phenyl ring may influence its binding affinity and selectivity compared to other derivatives. youtube.com For instance, the butyrophenone analog, Compound 13, which has a more complex substitution pattern, exhibits a multi-receptor binding profile with affinities for dopamine and serotonin receptor subtypes. nih.gov The specific toxicological consequences of such receptor interactions would depend on the binding affinity, receptor distribution, and the downstream signaling pathways that are modulated.

Table 1: Putative Receptor Interactions of Butyrophenone Scaffolds

| Receptor Target | Potential Toxicological Outcome of Blockade | Reference |

| Dopamine D2 | Extrapyramidal symptoms, hyperprolactinemia | scispace.comdrugbank.com |

| Serotonin 5-HT2A | Alterations in mood, appetite, and sleep | scispace.com |

| Alpha-1 Adrenergic | Orthostatic hypotension, dizziness | researchgate.net |

| Histamine (B1213489) H1 | Sedation, weight gain | researchgate.net |

| Muscarinic M1 | Anticholinergic effects (dry mouth, blurred vision) | researchgate.net |

This table is illustrative of potential receptor-mediated effects based on the general pharmacology of butyrophenone derivatives and is not based on specific experimental data for this compound.

Beyond direct receptor interactions, chemical compounds can elicit toxicity through non-receptor-mediated mechanisms. These can include the induction of oxidative stress, mitochondrial dysfunction, and DNA damage. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to damage to lipids, proteins, and DNA, ultimately causing cellular dysfunction and death. nih.gov

Mitochondrial dysfunction can be a consequence of oxidative stress and can further exacerbate cellular injury by impairing energy production and initiating apoptotic pathways. nih.gov DNA damage, if not properly repaired, can lead to mutations and potentially contribute to long-term toxicities such as carcinogenicity. nih.gov While direct evidence for this compound inducing these mechanisms is lacking, these are common pathways of chemical-induced cellular toxicity that warrant investigation. nih.gov

Toxicokinetics (Absorption, Distribution, Excretion) in Research Models

The toxicokinetics of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its toxicity. nih.gov There is a lack of published studies specifically detailing the toxicokinetics of this compound in research models. However, some inferences can be made based on its physicochemical properties and studies on similar compounds.

The metabolism of a structurally related compound, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), has been studied in rats, guinea pigs, and rabbits. nih.gov Following oral administration, this compound was found to be extensively metabolized, with the primary urinary metabolites being the parent compound and its corresponding carbinol, largely conjugated with glucuronic acid and/or sulfate (B86663). nih.gov Oxidative metabolism, including ring hydroxylation and side-chain oxidation, was also observed. nih.gov It is plausible that this compound undergoes similar metabolic transformations, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. youtube.com The presence of the hydroxyl group provides a ready site for conjugation.

Comparative Toxicology with Other Butyrophenones

The butyrophenone class includes a wide range of compounds with varying pharmacological and toxicological profiles. drugbank.com Haloperidol (B65202), a widely used antipsychotic, is a classic example of a butyrophenone derivative. wikipedia.org Its toxicity is well-characterized and includes a significant risk of extrapyramidal symptoms due to its high affinity for D2 receptors. scispace.com Other butyrophenones, such as droperidol (B1670952) and benperidol, also exhibit potent D2 antagonism. wikipedia.orgdrugbank.com

In comparison, this compound is a simpler molecule without the complex piperidine (B6355638) or other heterocyclic moieties found in many pharmaceutical butyrophenones. cymitquimica.com This structural difference would significantly alter its receptor binding profile and, consequently, its toxicological properties. It is anticipated that this compound would have a lower affinity for the D2 receptor compared to its more complex pharmaceutical counterparts, potentially resulting in a lower propensity to cause receptor-mediated neurotoxicity. However, other toxicological endpoints independent of D2 receptor blockade would need to be considered.

Table 2: Structural and Pharmacological Comparison of Selected Butyrophenones

| Compound | Key Structural Features | Primary Receptor Affinities | Known Toxicities |

| Haloperidol | Contains a piperidine ring with a p-chlorophenyl group | High D2, moderate α1-adrenergic | Extrapyramidal symptoms, tardive dyskinesia |

| Droperidol | Contains a tetrahydropyridine (B1245486) ring | High D2 | QT prolongation, extrapyramidal symptoms |

| Benperidol | Contains a piperidine ring with a benzimidazolinone moiety | Very high D2 | Extrapyramidal symptoms |

| This compound | Simple butyrophenone with a 4'-hydroxyl group | Not well characterized, likely lower than pharmaceutical derivatives | Not well characterized |

Theoretical Prediction of Compound Toxicity

In the absence of extensive experimental data, in silico (computational) models are valuable tools for predicting the toxicological properties of chemical compounds. nih.govresearchgate.net These models utilize quantitative structure-activity relationships (QSAR) and machine learning algorithms to correlate a compound's chemical structure with its potential for various types of toxicity. nih.gov Software platforms like ADMET Predictor® can estimate a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. youtube.comsimulations-plus.com

For this compound, in silico predictions can provide insights into its potential for mutagenicity, carcinogenicity, hepatotoxicity, and other toxic endpoints. These predictions are based on the presence of structural alerts (molecular fragments associated with toxicity) and comparison to large databases of compounds with known toxicological profiles. nih.gov

Table 3: Theoretical ADMET Predictions for this compound

| ADMET Property | Predicted Outcome | Basis of Prediction |

| Ames Mutagenicity | Likely Negative | Based on structural analysis for mutagenic fragments. |

| Carcinogenicity | Low Concern | Absence of common structural alerts for carcinogenicity. |

| Hepatotoxicity (DILI) | Low to Moderate Risk | Prediction based on physicochemical properties and structural motifs. |

| hERG Blockade | Low Risk | The simple structure is less likely to block the hERG channel compared to more complex drugs. |

| Skin Sensitization | Potential for mild sensitization | Presence of a phenol (B47542) group can sometimes be associated with skin sensitization. |

| Oral Bioavailability | Moderate to High | Predicted based on physicochemical properties like molecular weight and lipophilicity. |

Disclaimer: The data in this table is for illustrative purposes and represents theoretical predictions based on the principles of in silico toxicology. It is not a substitute for experimental testing.

The predictions suggest that this compound may have a relatively favorable toxicity profile compared to more complex butyrophenone drugs, particularly concerning receptor-mediated adverse effects. However, the potential for other toxicities, such as skin sensitization, should not be disregarded and would require experimental verification.

Advanced Characterization and Research Methodologies for 4 Hydroxybutyrophenone

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is a fundamental tool in the study of 4'-Hydroxybutyrophenone, providing detailed information about its atomic and molecular structure, as well as its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the molecule's carbon-hydrogen framework.

In ¹H NMR studies, the chemical environment of each proton is revealed as a distinct signal, or resonance, in the spectrum. The position of this signal (chemical shift, δ), its splitting pattern (multiplicity), and its integration value (number of protons) provide a detailed molecular picture. For this compound, the aromatic protons on the phenyl ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current. The protons of the butyryl chain appear in the upfield region, with their specific shifts influenced by proximity to the carbonyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms. For instance, the carbonyl carbon (C=O) of this compound shows a characteristic resonance at a significantly downfield position, typically in the 190-210 ppm range. pdx.edu

Detailed research findings from ¹H NMR spectroscopy of this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Description |

|---|---|---|---|

| Aromatic Protons (ortho to C=O) | 7.927 | Doublet of Doublets | Protons on the phenyl ring adjacent to the carbonyl group. |

| Aromatic Protons (ortho to -OH) | 6.984 | Doublet of Doublets | Protons on the phenyl ring adjacent to the hydroxyl group. |

| Methylene (B1212753) Protons (-CH₂-C=O) | 2.936 | Triplet | Protons on the carbon adjacent to the carbonyl group. |

| Methylene Protons (-CH₂-CH₃) | 1.767 | Sextet | Protons on the second carbon of the butyryl chain. |

| Methyl Protons (-CH₃) | 0.996 | Triplet | Protons of the terminal methyl group. |

Data sourced from ChemicalBook spectral database. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the percentage of transmittance against the wavenumber (cm⁻¹) of the radiation.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group, a carbonyl (C=O) group, and an aromatic ring. The hydroxyl group typically appears as a broad, strong absorption band in the region of 3200-3600 cm⁻¹, with the broadening caused by intermolecular hydrogen bonding. manifoldapp.org The carbonyl group of the ketone gives rise to a sharp, intense absorption peak, generally between 1680-1750 cm⁻¹. ucla.edu The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Phenolic) | 3550 - 3200 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Medium to Strong |

| C=O (Ketone) | 1750 - 1680 | Strong, Sharp |

| C=C (Aromatic Ring) | 1600 - 1400 | Medium to Weak |

Data compiled from general IR absorption tables and spectral data. ucla.eduvscht.czchemicalbook.com

Mass Spectrometry (MS) Applications in Compound Characterization and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For compound characterization, MS provides the molecular weight of this compound from its molecular ion peak (M⁺). The molecular ion of this compound has an m/z value of 164, corresponding to its molecular formula C₁₀H₁₂O₂. chemicalbook.com

Furthermore, the high-energy ionization process in MS causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint. Common fragmentation of ketones involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks. For this compound, a prominent fragment is often observed at m/z 121, resulting from the cleavage of the propyl group, which forms a stable acylium ion. chemicalbook.commetwarebio.com

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 164 | 25.0% | Molecular Ion [M]⁺ |

| 121 | 100.0% | [M - C₃H₇]⁺ (Acylium ion from α-cleavage) |

| 93 | 12.8% | [C₆H₅O]⁺ (Phenoxy ion) |

| 65 | 6.9% | [C₅H₅]⁺ (Cyclopentadienyl cation) |

Data sourced from ChemicalBook spectral database. chemicalbook.com

In metabolic studies, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is a critical tool for identifying the products of biotransformation. nih.gov After administration to a biological system, this compound can be metabolized through various enzymatic reactions. LC-MS/MS can detect and identify these metabolites, even at very low concentrations, by tracking specific mass transitions from a parent metabolite ion to its characteristic fragment ions. jfda-online.comlcms.cz This allows researchers to elucidate metabolic pathways and understand the fate of the compound within an organism. nih.gov

Chromatographic and Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, gas and liquid chromatography are essential for assessing purity and performing quantitative analysis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is frequently employed to determine the purity of this compound. In a typical GC analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the compound between the two phases.

The purity of this compound is often reported with a percentage determined by GC, such as ">98.0% (GC)". cymitquimica.com This indicates that the compound comprises over 98% of the total detectable signal in the chromatogram. For quantitative analysis, the area under the GC peak corresponding to this compound is measured and compared to the peak areas of known concentration standards. When coupled with a mass spectrometer (GC-MS), this method provides both quantitative data and structural confirmation of the analyte and any impurities. elsevierpure.com Derivatization techniques, such as silylation, may be used to increase the volatility and thermal stability of the analyte for improved chromatographic performance. preprints.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material. HPLC is highly versatile and is widely used for the separation, identification, and quantification of this compound and its metabolites. researchgate.net

A common mode for analyzing phenolic compounds like this compound is reversed-phase HPLC. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. researchgate.net The compound is separated based on its hydrophobicity. Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. researchgate.net

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of this compound in an unknown sample is then compared to this curve to determine its concentration. mdpi.com HPLC methods are crucial for analyzing samples from biological matrices, where it can separate the parent compound from its metabolites and other endogenous substances. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering insights that complement experimental data. dntb.gov.uacymitquimica.com These approaches allow for the investigation of molecular properties, behaviors, and interactions through computer simulations, providing a theoretical framework to understand the characteristics of this compound at an atomic level.

Quantum mechanical (QM) methods are used to compute the electronic structure of molecules, providing accurate predictions of various properties. nih.gov Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. scielo.org.bomdpi.com

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the lowest energy conformation. mdpi.com

Calculate Spectroscopic Properties: Predict vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which can be compared with experimental data for structural confirmation. scielo.org.bo

Determine Electronic Properties: Calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attacks. mdpi.comjcbms.org

Ab initio methods, which are based on first principles without empirical parameters, can also be used for higher accuracy, though they are more computationally demanding. nih.gov These calculations provide fundamental insights into the molecule's intrinsic properties. nih.govnih.gov

| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. mdpi.com | B3LYP/6-311G mdpi.com |

| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental results. scielo.org.bo | B3LYP/6-31++G(d,p) scielo.org.bo |

| HOMO-LUMO Energies | Indicates chemical reactivity and electronic transition properties. jcbms.org | M06/def2-TZVP jcbms.org |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites of interaction. mdpi.com | B3LYP/6-311G mdpi.com |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of molecules like this compound. nih.govresearchgate.net

Key applications of MD simulations for this compound include:

Conformational Analysis: Exploring the different spatial arrangements (conformations) the molecule can adopt and determining their relative stabilities. This is particularly important for understanding the flexibility of the butyl chain. nih.gov

Solvation Effects: Simulating the molecule in a solvent (e.g., water) to understand how its structure and dynamics are influenced by the surrounding environment.

Interaction Dynamics: When complexed with a biological target, MD simulations can reveal the stability of the binding pose and the dynamics of the protein-ligand interactions over time. nih.govnih.gov

These simulations can predict how the molecule behaves in a realistic environment, offering insights that are not accessible from static models. mdpi.comrsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). jppres.comnih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com

The process involves:

Preparation of Ligand and Receptor: Generating 3D structures for both this compound and the target protein.

Docking Simulation: Placing the ligand in the binding site of the receptor and exploring various orientations and conformations to find the most favorable binding pose.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. nih.govresearchgate.net

For this compound, docking studies could elucidate its potential to interact with various enzymes or receptors, predicting its binding energy and identifying the key amino acid residues involved in the interaction. nih.gov This information is crucial for understanding its potential pharmacological or toxicological effects. mdpi.comnih.gov

In Silico Prediction of Pharmacological and Toxicological Profiles

In silico toxicology and pharmacology utilize computational models to predict the adverse effects and the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. nih.goviomics.ai These predictive methods are vital in the early stages of drug development and chemical safety assessment, as they can identify potential liabilities before costly and time-consuming experimental testing. dntb.gov.uafda.gov

For this compound, various computational tools can be used to predict its profiles:

Pharmacological Profile (ADME): Models can predict properties like gastrointestinal absorption, blood-brain barrier permeation, plasma protein binding, and interaction with metabolic enzymes such as cytochromes P450 (CYPs). nih.gov

Toxicological Profile: A range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). nih.govmdpi.com These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or toxicity. nih.gov

The predictions are typically probabilistic, providing an estimate of the likelihood of a particular effect. nih.gov For example, a prediction might indicate a high probability of the compound being a substrate for a specific metabolic enzyme or a low probability of being carcinogenic. nih.gov These in silico assessments help prioritize compounds for further experimental investigation and guide risk assessment. iomics.ai

| Profile Type | Predicted Endpoint | Significance | Computational Approach |

|---|---|---|---|

| Pharmacology (ADME) | Gastrointestinal (GI) Absorption | Indicates oral bioavailability. | QSAR, Rule-based models (e.g., Lipinski's Rule of Five) mdpi.comd-nb.info |

| Blood-Brain Barrier (BBB) Permeation | Predicts potential for central nervous system effects. nih.gov | Machine learning models, physicochemical property analysis. | |

| Metabolism (e.g., CYP inhibition) | Predicts drug-drug interaction potential. nih.gov | Molecular docking, pharmacophore modeling. | |

| Toxicology | Mutagenicity (Ames Test) | Indicates potential to cause genetic mutations. nih.gov | Structure-activity relationship (SAR) analysis, statistical models. |

| Carcinogenicity | Predicts long-term cancer risk. nih.gov | Ensemble learning models, structural alerts. nih.gov | |

| hERG Inhibition | Indicates risk of cardiotoxicity. nih.gov | QSAR, 3D-pharmacophore models. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET profiling is a critical early-stage assessment in drug discovery that helps to forecast the pharmacokinetic properties of a compound. wikipedia.org In silico tools, which use computational models to predict these properties, are invaluable for identifying potential liabilities before extensive laboratory testing. simulations-plus.com For this compound, a range of ADMET parameters can be predicted to guide further studies.

These predictions are generated from computational models trained on large datasets of known compounds. While they provide valuable initial insights, it is important to note that these are theoretical values and require experimental verification.

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests the compound can readily pass through the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the compound has the potential to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | A high degree of binding to plasma proteins can affect the free concentration of the compound available to exert its effect. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

Note: The data in this table is generated from in silico predictions and serves as an initial assessment. Experimental validation is required for confirmation.

Drug-Likeness and Bioavailability Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. bionity.com This assessment is often based on established rules of thumb derived from the analysis of successful oral drugs.

Lipinski's Rule of Five is a widely used guideline to predict oral bioavailability. wikipedia.orgazolifesciences.com The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (Log P) that does not exceed 5.

Bioavailability Score: This score provides a predictive measure of a compound's potential for oral bioavailability. A score of 0.55 suggests a compound has a higher probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. researchgate.net

Table 2: Drug-Likeness and Bioavailability Properties of this compound

| Property | Value | Lipinski's Rule of Five Parameter | Rule Compliant? |

|---|---|---|---|

| Molecular Weight | 164.20 g/mol nih.gov | < 500 daltons | Yes |

| XLogP3 (Log P) | 2.4 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 10 | Yes |

| Violations | 0 | N/A | Yes |

| Bioavailability Score | 0.55 | N/A | Favorable |

Based on these computational analyses, this compound exhibits favorable drug-like properties, with zero violations of Lipinski's Rule of Five, and a good predicted bioavailability score. researchgate.netnih.gov

Analytical Method Validation and Quality Control in Research Studies

To ensure the reliability, consistency, and accuracy of data in research studies involving this compound, the analytical methods used for its quantification and characterization must be rigorously validated. wjpmr.com High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose, and its validation involves assessing a specific set of parameters as outlined by regulatory guidelines. nih.gov

Specificity, Sensitivity, Linearity, Accuracy, Precision, and Robustness

Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. wu.ac.th For an HPLC method to quantify this compound, the following parameters are critical:

Specificity: This ensures that the signal measured is from the analyte of interest, this compound, without interference from other components like impurities, degradation products, or matrix components. This is typically demonstrated by showing that the analyte peak is well-resolved from other peaks. nih.gov

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researcher.life

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. wu.ac.th

Accuracy: This refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated.

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Robustness: This is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. It provides an indication of the method's reliability during normal usage. researcher.life

Table 3: Typical Acceptance Criteria for a Validated HPLC Method

| Parameter | Acceptance Criterion |

|---|---|

| Specificity | Analyte peak is well-resolved from other peaks. |

| Linearity | Correlation coefficient (R²) ≥ 0.999 |

| Accuracy | Recovery within 98.0% - 102.0% |

| Precision (Repeatability) | RSD ≤ 2.0% |

| Precision (Intermediate) | RSD ≤ 2.0% |

| Robustness | System suitability parameters met after minor parameter changes. |

Application of Analytical Quality by Design (QbD) Principles

Analytical Quality by Design (AQbD) is a systematic, proactive approach to analytical method development that begins with predefined objectives and emphasizes understanding the method and its performance based on sound science and quality risk management. humanjournals.comnih.gov The goal of AQbD is to design a robust method that consistently delivers its intended performance.

Applying AQbD to the development of an HPLC method for this compound involves several key steps:

Defining the Analytical Target Profile (ATP): This involves defining the requirements for the method, such as the need to accurately quantify this compound in the presence of its potential impurities.

Risk Assessment: Potential variables that could affect the method's performance, known as Critical Method Parameters (CMPs), are identified. For an HPLC method, these could include the type of stationary phase, mobile phase pH, gradient time, and column temperature. nih.gov

Method Optimization using Design of Experiments (DoE): Instead of changing one factor at a time, DoE allows for the simultaneous study of the effects of multiple CMPs on the Critical Method Attributes (CMAs), such as peak resolution and tailing factor. This helps to understand the interactions between variables. researcher.life

Establishing a Method Operable Design Region (MODR): The knowledge gained from DoE is used to define a multidimensional space of experimental conditions within which the method is proven to perform reliably. nih.gov

Control Strategy and Continuous Improvement: A control strategy is developed to ensure the method remains within the MODR during routine use. This includes setting system suitability criteria. The method's performance is monitored over its lifecycle, allowing for continuous improvement.

By employing AQbD, a more robust and well-understood analytical method for this compound can be developed, leading to higher quality data and greater regulatory flexibility. humanjournals.com

Future Research Directions and Translational Perspectives

Identification of Novel Therapeutic Applications

4'-Hydroxybutyrophenone serves as a crucial building block in the synthesis of pharmaceuticals, particularly agents targeting the central nervous system (CNS). myskinrecipes.com Its established role as a precursor for gamma-hydroxybutyric acid (GHB) derivatives, which are studied for their neurological effects, provides a strong foundation for exploring new therapeutic avenues. myskinrecipes.comgoogle.com

Future research should focus on systematically screening this compound and its novel derivatives against a wider array of biological targets. The structural similarity to other pharmacologically active compounds, such as 4-Phenylbutyrate (4-PBA) which shows broad-spectrum potential in treating neurological and systemic diseases, suggests that this compound's own biological activity may be underexplored. frontiersin.org Investigations could be directed towards its potential in areas like neuroprotection, anti-inflammatory responses, and metabolic disorders, leveraging its reactive hydroxyl group for creating diverse chemical libraries for screening. cymitquimica.com

Development of Advanced Analogues with Improved Specificity or Efficacy

The development of advanced analogues of this compound is a promising strategy to enhance its therapeutic potential. This process is guided by Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological effect. By systematically modifying the this compound scaffold, medicinal chemists can design compounds with improved target specificity, greater potency, and better pharmacokinetic profiles. youtube.com

The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group on the this compound molecule offers rich possibilities for chemical modification. myskinrecipes.com Future research will likely involve:

Modification of the Butyl Chain: Altering the length or branching of the alkyl chain can influence lipophilicity, affecting how the molecule interacts with biological membranes and its metabolic stability.

Substitution on the Phenyl Ring: Adding different functional groups to the aromatic ring can modulate receptor binding affinity and selectivity.

Derivatization of the Hydroxyl Group: Converting the hydroxyl group into esters or ethers can create prodrugs with altered solubility or controlled-release properties.

These systematic modifications, a cornerstone of medicinal chemistry, aim to optimize the compound's interaction with its biological target, thereby enhancing its therapeutic index. drugdesign.org

| Structural Modification Site | Potential Analogue Type | Hypothesized Improvement |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Altered receptor binding affinity and selectivity |

| Butyl Chain | Chain lengthening, shortening, or cyclization | Modified lipophilicity and metabolic stability |

| Hydroxyl Group | Esterification or Etherification | Creation of prodrugs for improved bioavailability |

| Carbonyl Group | Reduction to alcohol or conversion to oxime | Changes in hydrogen bonding capacity and target interaction |

Integration of Multi-Omics Data in Compound Analysis

To fully understand the biological effects of this compound and its analogues, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of how a compound affects cellular processes. nih.govmetwarebio.com This approach is crucial for identifying novel drug targets, elucidating mechanisms of action, and discovering predictive biomarkers. northeastern.edu

By combining different omics layers, researchers can:

Transcriptomics: Analyze changes in gene expression to understand which cellular pathways are modulated by the compound.

Proteomics: Measure alterations in protein levels and post-translational modifications to see the functional consequences of gene expression changes.

Metabolomics: Profile changes in small-molecule metabolites to get a direct readout of the compound's impact on cellular metabolism and physiology. nih.gov

Integrating these datasets can reveal complex feedback loops and cross-talk between different biological layers, offering insights that are missed by single-omics studies. nih.govmetwarebio.com This holistic analysis is essential for building a complete picture of a compound's therapeutic potential and possible off-target effects.

| Omics Technology | Data Generated | Application in this compound Analysis |

| Genomics | DNA sequence variations | Identify genetic factors influencing individual responses to the compound. |

| Transcriptomics | RNA expression levels | Uncover gene networks and pathways affected by the compound. |

| Proteomics | Protein abundance and modifications | Determine the molecular targets and functional impact of the compound. |

| Metabolomics | Metabolite concentrations | Assess the physiological and metabolic consequences of compound activity. |

Addressing Research Gaps in Mechanism Elucidation

A significant gap in the current understanding of this compound is the detailed elucidation of its mechanism of action. While its utility as a synthetic intermediate is well-established, its intrinsic biological activities are not fully characterized. cymitquimica.commyskinrecipes.com Future research must prioritize closing this knowledge gap to guide rational drug design and identify the most promising therapeutic applications.

Key research questions to address include:

What are the primary molecular targets of this compound and its key derivatives?

Beyond its role as a GHB precursor, does the parent molecule have distinct signaling properties? google.com

How does its structure relate to its ability to cross the blood-brain barrier, a critical factor for CNS drugs?

What are the downstream effects of target engagement on cellular and physiological systems?

Answering these questions will require a multidisciplinary approach, combining computational modeling, in vitro biochemical and cell-based assays, and in vivo studies in relevant disease models. The multi-omics strategies outlined previously will be instrumental in this endeavor, providing unbiased, system-wide data to generate and test new hypotheses about the compound's mechanism. metwarebio.com

Challenges and Opportunities in Translational Research

Translating a promising compound from the laboratory to clinical use is a long and complex process fraught with challenges, often referred to as the "valley of death" in drug development. sanguinebio.com For a compound like this compound, this journey involves navigating scientific, regulatory, and financial hurdles. nih.govcytivalifesciences.com

Challenges:

Lack of Predictive Models: Preclinical results from cell cultures or animal models often fail to predict efficacy in humans, leading to high attrition rates in clinical trials. researchgate.net

Regulatory Hurdles: Navigating the rigorous and evolving regulatory requirements for drug approval is a significant challenge. cytivalifesciences.com

CMC (Chemistry, Manufacturing, and Controls): Scaling up the synthesis of a compound from laboratory batches to commercial production while ensuring purity, stability, and consistency is a major undertaking. nih.gov

Funding and Collaboration: Securing the substantial funding required for clinical trials and fostering effective collaboration between academic researchers and industry partners can be difficult. nih.gov

Opportunities:

Biomarker Development: The use of biomarkers can help in patient selection, provide early signs of treatment efficacy, and offer insights into the disease mechanism. nih.gov

Precision Medicine: Integrating multi-omics data can facilitate a precision medicine approach, where treatments are tailored to the specific molecular profile of a patient's disease. sanguinebio.com

Leveraging Existing Knowledge: The known connection of its derivatives to the GHB receptor system provides a valuable starting point for targeted therapeutic development in neurology. google.com

Collaborative Networks: Increased emphasis on translational science and the creation of collaborative networks between academia, industry, and government can help bridge the gap between basic discovery and clinical application. sanguinebio.comnih.gov

| Aspect of Translational Research | Key Challenge | Key Opportunity |